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Compound of Interest

Compound Name: ML-00253764 hydrochloride

Cat. No.: B10769235

Get Quote

In-Depth Technical Guide: ML-00253764
Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML-00253764 hydrochloride, a

selective, non-peptide antagonist of the Melanocortin 4 Receptor (MC4R). This document

details its receptor binding affinity, mechanism of action, and the experimental protocols utilized

for its characterization, offering valuable insights for researchers in pharmacology and drug

development.
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Compound Name ML-00253764 hydrochloride

Chemical Name

2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-

fluorophenyl]-4,5-dihydro-1H-imidazole

hydrochloride[1]

Molecular Formula C₁₈H₁₈BrFN₂O • HCl

Molecular Weight 413.71 g/mol [1]

Primary Target Melanocortin 4 Receptor (MC4R)[1][2][3]

Compound Type
Small molecule, non-peptide antagonist[1][2];

also described as an inverse agonist[4]

Key Characteristics Brain penetrant[1][2]

Receptor Binding Affinity and Potency
ML-00253764 hydrochloride demonstrates selectivity for the MC4R over other melanocortin

receptor subtypes, specifically MC3R and MC5R. The binding affinity and functional potency

have been quantified through various assays, with the key data summarized below.

Parameter Receptor Subtype Value (µM) Reference

Kᵢ (Inhibition

Constant)
hMC4R 0.16 [2][5]

IC₅₀ (Half maximal

inhibitory

concentration)

hMC4R 0.103 [2]

hMC4R 0.32 [1][5]

hMC3R 0.81 [1][5]

hMC5R 2.12 [1][5]

Table 1: Binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) of ML-00253764 hydrochloride
for human melanocortin receptors (hMCR).
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Mechanism of Action and Signaling Pathways
ML-00253764 hydrochloride functions as an antagonist of the MC4R, a G protein-coupled

receptor (GPCR). Its mechanism of action involves the modulation of downstream signaling

cascades. The classical MC4R signaling pathway proceeds through the coupling to a

stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in

intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein

Kinase A (PKA).[4] ML-00253764 has been shown to decrease cAMP accumulation in MC4R-

expressing HEK293 cells.[1][5]

Furthermore, MC4R activation can influence other signaling pathways, including the mitogen-

activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. Studies

have demonstrated that ML-00253764 can inhibit the phosphorylation of ERK1/2 and Akt,

leading to anti-proliferative and pro-apoptotic effects in certain cancer cell lines.[3][6]

MC4R Signaling Pathways
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MC4R signaling pathways and the inhibitory action of ML-00253764.

Experimental Protocols
Detailed methodologies for the characterization of ML-00253764 hydrochloride are outlined

below, based on cited literature.
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In Vitro Assays
1. Receptor Binding Assays (Displacement Assay)

Objective: To determine the binding affinity of ML-00253764 for melanocortin receptors.

Cell Lines: HEK293 cells stably expressing human MC3-R, MC4-R, or MC5-R.

Methodology:

Membrane preparations from the engineered HEK293 cells are utilized.

A radiolabeled agonist, [Nle⁴,D-Phe⁷]-α-melanocyte stimulating hormone ([NDP]-α-MSH),

is used as the competing ligand.

Increasing concentrations of ML-00253764 are incubated with the cell membranes and the

radiolabeled agonist.

The displacement of the radiolabeled agonist by ML-00253764 is measured to determine

the IC₅₀ value.[2]

2. cAMP Production Assay

Objective: To assess the functional antagonist activity of ML-00253764.

Cell Lines: MC4R-expressing HEK293 cell membranes.[2][5]

Methodology:

MC4R-expressing cell membranes are treated with the agonist [NDP]-α-MSH to induce

cAMP production.

ML-00253764 is added at various concentrations (e.g., 100 µM) to measure its ability to

inhibit agonist-induced cAMP synthesis.[2][5]

cAMP levels are quantified using standard methods, such as enzyme-linked

immunosorbent assay (ELISA).

3. Cell Proliferation and Apoptosis Assays
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Objective: To evaluate the anti-cancer effects of ML-00253764.

Cell Lines: Human glioblastoma cells (U-87 and U-118) and melanoma cells (A-2058 and

WM 266-4).[3][6]

Methodology:

Proliferation Assay: Cells are seeded and treated with a range of ML-00253764

concentrations (e.g., 0.001-50 µM) for specified durations (e.g., 24, 48, or 72 hours).[3]

Cell viability is assessed using methods like the trypan blue dye exclusion assay. The IC₅₀

for cell proliferation is then calculated.

Apoptosis Assay: Cells are treated with ML-00253764, and apoptosis is evaluated using

techniques such as flow cytometry to detect apoptotic markers or by assessing the activity

of caspases.

4. Western Blotting for Phosphorylation Status

Objective: To investigate the effect of ML-00253764 on intracellular signaling pathways.

Cell Lines: Human glioblastoma (U-87, U-118) and melanoma (A-2058) cells.[6]

Methodology:

Cells are treated with ML-00253764 for various time points and at different concentrations.

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

Proteins are transferred to a membrane and probed with primary antibodies specific for

phosphorylated and total ERK1/2 and Akt.

The levels of phosphorylated proteins are quantified and normalized to the total protein

levels to determine the extent of inhibition.[6]

General Experimental Workflow for In Vitro
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A generalized workflow for the in vitro characterization of ML-00253764.

In Vivo Studies
Objective: To assess the in vivo efficacy of ML-00253764 in disease models.

Animal Models:

CT-26 tumor-bearing BALB/c mice to evaluate effects on tumor-induced weight loss.[2]

U-87 xenografted nude mice to assess anti-tumor activity.[3][6]
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Administration: Subcutaneous injection at varying doses (e.g., 3, 10, or 30 mg/kg) and

schedules (e.g., once daily).[2][3]

Parameters Measured:

Tumor volume and growth inhibition.

Body weight and changes in lean body mass.

Food intake.[1]

Tolerability and any adverse effects.

Conclusion
ML-00253764 hydrochloride is a potent and selective MC4R antagonist with well-

characterized binding affinities and a defined mechanism of action. Its ability to modulate key

signaling pathways, such as the cAMP and MAPK/ERK cascades, underscores its therapeutic

potential in various contexts, including oncology and metabolic disorders. The experimental

protocols detailed herein provide a robust framework for the continued investigation and

development of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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